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Compound of Interest

6-Chlorobenzo[b]thiophene-2-
Compound Name:
carbaldehyde

Cat. No.: B8752320

Get Quote

Part 1: Physicochemical Profile & Melting Point

\

Analysis[1][2][3]
Compound Identity
Parameter Data
Chemical Name 6-chlorobenzolb]thiophene-2-carbaldehyde
CAS Number 234107-52-9
Molecular Formula CoHsCIOS
Molecular Weight 196.65 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble

in Ethanol; insoluble in Water.[1][2][3][4]

Melting Point Data & Structural Context

© 2026 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b8752320#bc-rfq
https://www.bldpharm.com/products/85903-00-0.html
https://www.bldpharm.com/products/3541-37-5.html
https://www.bldpharm.com/products/14006-54-3.html
https://www.bldpharm.com/products/23967-57-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8752320?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Unlike the widely cited unsubstituted benzo[b]thiophene-2-carbaldehyde, the melting point
(MP) for the 6-chloro derivative is not standardized in common public registries.[1][2][3] Below
is the comparative structural analysis used to bracket the expected thermal transition range.

Compound Substitution MP (°C) Structural Impact

6-position
halogenation
increases crystal
lattice energy via
Target 6-Chloro 55 -85 °C (Est.)* )
halogen bonding and
molecular weight
compared to the

parent.[1][2][3]

Baseline pi-stacking
Reference A Unsubstituted 32-36°C interactions.[1][2][3]

Low melting solid.[3]

3-position substitution
significantly disrupts
Reference B 3-Bromo 117 -121°C planarity and
increases MP
drastically.[1][2][3]

Carboxylic acid
) dimerization (H-
Reference C 6-Chloro Acid >200 °C (Dec) ] ]
bonding) dominates

lattice energy.[1][2][3]

*Note: The estimated range is derived from SAR trends where 6-position substitution typically
elevates MP by 20-50°C over the unsubstituted parent due to increased polarizability and
molecular weight, without the steric disruption seen in 3-position analogs.[1][2][3]

Part 2: Synthesis & Purification Protocol

To obtain reliable melting point data, the compound must be synthesized to >98% purity. The
industry-standard route is the Vilsmeier-Haack Formylation.[1][2][3]
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Reaction Logic

The sulfur atom in the benzothiophene ring activates the C2 and C3 positions.[1][3] However,
the C2 position is electronically favored for electrophilic aromatic substitution (EAS) when C3 is
unsubstituted.[1][3] The 6-chloro substituent deactivates the benzene ring, preventing side
reactions on the homocyclic ring.[1][2][3]

Step-by-Step Methodology

Reagents:

6-Chlorobenzo[b]thiophene (CAS 66490-20-8)[3]

Phosphorus Oxychloride (

JILE]

N,N-Dimethylformamide (DMF)[1][2][3]

Dichloromethane (DCM) - Anhydrous[1][2][3]

Protocol:

Vilsmeier Reagent Formation: In a flame-dried flask under
, cool DMF (1.2 eq) to 0°C. Add
(1.1 eq) dropwise. Stir for 30 min until a white semi-solid iminium salt forms.

» Addition: Dissolve 6-chlorobenzo[b]thiophene (1.0 eq) in anhydrous DCM. Add slowly to the
Vilsmeier reagent, maintaining internal temp <5°C.

o Cyclization/Heating: Warm to reflux (40°C) for 4—6 hours. Monitor by TLC (Hexane/EtOAc
9:1).[3]

» Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (buffered hydrolysis
prevents polymerization). Stir vigorously for 1 hour.

o Extraction: Extract with DCM (3x). Wash organics with sat.[3]
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and Brine.[3] Dry over

[3]

 Purification (Critical for MP): Recrystallize the crude solid from Ethanol/Water (9:1) or
Hexane.[3] Slow cooling is required to minimize amorphous content.[3]

Part 3: Analytical Validation Workflow

Trustworthy melting point data depends on the purity of the crystal lattice.[3] Impurities (solvent,
precursors) causes MP depression and broadening.[1][3]

Visualization of Analytical Logic
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Click to download full resolution via product page

Figure 1: Analytical workflow ensuring that melting point determination is performed only on
chemically pure and solvent-free crystals.

Melting Point Determination Protocol

 Differential Scanning Calorimetry (DSC):
o Sample: 2-5 mg in a crimped aluminum pan.
o Ramp: 5°C/min under

flow (50 mL/min).

o Data Point: Record the Onset Temperature (
) as the thermodynamic melting point. This eliminates operator subjectivity.[3]

o Capillary Method (Visual):
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o Pack sample to 3mm height in a glass capillary.[3]
o Ramp at 1°C/min starting from 40°C.[3]

o Record Meniscus Point (first liquid) and Clear Point (complete melt).[3] A range >2°C
indicates impurity.[3]

Part 4: References

e PubChem. (2025).[1][2][3] 6-chlorobenzo[b]thiophene-2-carbaldehyde (Compound).[1][3]
[4][5][6] National Library of Medicine.[3] [Link][1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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